3-methoxy-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-13-21-17-7-5-4-6-15(17)18(22-13)26-10-8-14(9-11-26)23-19(27)16-12-25(2)24-20(16)28-3/h12,14H,4-11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJLUOPIBYOTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CN(N=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps including the formation of the pyrazole and quinazoline scaffolds. The synthetic pathway typically includes:
- Formation of the Pyrazole Ring : Utilizing appropriate reagents to construct the pyrazole core.
- Quinazoline Modification : Introducing the tetrahydroquinazoline moiety through cyclization reactions.
- Final Assembly : Coupling the piperidine derivative with the pyrazole and quinazoline components to yield the target compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential in different therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of pyrazole and quinazoline exhibit significant antimicrobial properties. For instance, a study found that similar compounds showed effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.5 to 32 µg/mL .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, with IC50 values suggesting potent cytotoxicity against breast and colon cancer cells . The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Neuroprotective Effects
Given the presence of the tetrahydroquinazoline structure, which is known for neuroprotective properties, studies have explored its effects on neuronal cells. The compound showed promise in protecting against oxidative stress-induced damage in neuronal cultures .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituents on the Pyrazole Ring : Variations in substituent groups at position 4 of the pyrazole significantly affect potency and selectivity .
- Tetrahydroquinazoline Modifications : Changes in the methyl group on the tetrahydroquinazoline ring influence both solubility and biological activity, with certain modifications enhancing receptor binding affinity .
Case Studies
Several case studies have reported on the efficacy of similar compounds:
- Study on Antimicrobial Activity : A series of quinazoline derivatives were tested against fungal pathogens, revealing that modifications at specific positions improved antifungal activity compared to standard treatments like fluconazole .
- Cancer Cell Line Studies : A compound structurally similar to our target showed significant reduction in tumor growth in xenograft models when administered at doses correlating with in vitro IC50 values .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes critical structural and molecular differences between the target compound and related analogs from the evidence:
Key Observations:
Substituent Complexity: The target compound’s tetrahydroquinazolin-4-yl group is a bicyclic, partially saturated system, contrasting with the monocyclic pyridin-2-yl in and aromatic phenyl groups in .
Polarity and Solubility: The pyridin-2-yl substituent () introduces a basic nitrogen atom, which could enhance aqueous solubility compared to the target compound’s non-polar tetrahydroquinazoline. The tetrazolone group in adds polarity due to its acidic N–H moiety, but its metabolic susceptibility (e.g., hydrolysis) might limit bioavailability.
Lipophilicity :
- The trifluoromethylphenyl group in significantly increases lipophilicity (logP), favoring membrane permeability and CNS activity, whereas the target compound’s tetrahydroquinazoline may balance lipophilicity with moderate polarity.
Molecular Weight :
- The target compound’s molecular weight is expected to exceed 400 Da (based on analogs in ), placing it near the upper limit of Lipinski’s Rule of Five, which may affect oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
